{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
CAS No.: 1547089-77-9
Cat. No.: VC2956936
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1547089-77-9 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3 |
| Standard InChI Key | XKNFOLBRZXMDNP-UHFFFAOYSA-N |
| SMILES | CNCC1CCN2C=CN=C2C1 |
| Canonical SMILES | CNCC1CCN2C=CN=C2C1 |
Introduction
Chemical Properties and Structure
Physical and Molecular Characteristics
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| CAS Number | 1547089-77-9 |
| IUPAC Name | N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3 |
| Standard InChIKey | XKNFOLBRZXMDNP-UHFFFAOYSA-N |
| SMILES | CNCC1CCN2C=CN=C2C1 |
| Canonical SMILES | CNCC1CCN2C=CN=C2C1 |
The compound consists of a tetrahydropyridine ring fused with an imidazole ring, forming the tetrahydroimidazo[1,2-a]pyridine core. The methylaminomethyl group is attached at position 7 of this bicyclic system .
Structural Features
The structural features of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine include:
-
A saturated pyridine ring (tetrahydropyridine) fused with an imidazole ring
-
A methylaminomethyl substituent at position 7
-
Three nitrogen atoms: one in the tetrahydropyridine ring, one in the imidazole ring, and one in the methylamine group
-
A total of 12 stereogenic features that contribute to its three-dimensional structure
These structural elements contribute to the compound's ability to interact with various biological targets, particularly through hydrogen bonding and van der Waals interactions.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for rational drug design. For imidazo[1,2-a]pyridine derivatives, several structure-activity relationships have been established that may be relevant to {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine.
Key Structural Determinants of Activity
Studies on imidazo[1,2-a]pyridinecarboxamide derivatives have revealed important structure-activity relationships:
-
The position of substituents on the imidazo[1,2-a]pyridine ring significantly affects antimicrobial activity
-
Small groups (e.g., methyl) at position 2 of the imidazopyridine ring are essential for activity against tuberculosis
-
The nature and size of cyclic aliphatic rings attached to nitrogen atoms influence antimicrobial potency
-
The presence of specific functional groups, such as carboxamides, enhances activity against certain pathogens
For example, in anti-tuberculosis compounds, switching a methyl group at position 6 to a chloro group resulted in approximately 2-fold drop in activity, while replacing the methyl group at position 2 with a phenyl group led to complete loss of activity .
Pharmacophore Model
Based on the activity profiles of related compounds, a potential pharmacophore model for {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine might include:
This model could guide further structural modifications to enhance specific biological activities .
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine have been reported, including:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine | 1500012-34-9 | C₉H₁₅N₃ | Methylaminomethyl group at position 2 instead of position 7 |
| (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine | 1551492-10-4 | C₈H₁₃N₃ | Primary amine at position 5, lacks N-methyl group |
| (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine | 1204298-77-0 | C₉H₁₁N₃ | Unsaturated pyridine ring (non-tetrahydro derivative) |
| 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid | 2060006-57-5 | C₉H₁₂N₂O₂ | Carboxylic acid at position 2, methyl at position 7 |
These structural variations can significantly affect the compounds' physicochemical properties, biochemical interactions, and biological activities .
Activity Comparison
Comparative studies of imidazo[1,2-a]pyridine derivatives have shown that:
-
Position-specific substitutions on the imidazo[1,2-a]pyridine core dramatically alter biological activity profiles
-
The nature of the functional group (amine, carboxamide, etc.) influences target selectivity
-
The degree of saturation in the pyridine ring affects conformational flexibility and binding properties
For example, imidazo[1,2-a]pyridinecarboxamides with specific substituents have shown excellent anti-tuberculosis activity, while other derivatives have exhibited anticancer, anti-inflammatory, or neurological activities .
Physicochemical and Pharmacokinetic Properties
ADME Characteristics
The pharmacokinetic properties of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine can be inferred from studies on related compounds. Key parameters include:
-
Absorption: The relatively low molecular weight (165.24 g/mol) and moderate lipophilicity suggest good oral absorption potential.
-
Distribution: The presence of three nitrogen atoms provides hydrogen-bonding capacity, potentially affecting tissue distribution.
-
Metabolism: Similar compounds may undergo N-demethylation, oxidation, or conjugation reactions.
-
Excretion: The compound's properties suggest potential for both renal and hepatic clearance.
Studies on related imidazo[1,2-a]pyridine derivatives have shown varying stability in liver microsomes and plasma protein binding percentages, which could inform predictions about this compound's behavior in biological systems .
Predicted Properties
Based on its structure, {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine is predicted to have the following properties:
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | 0.94 | Moderate lipophilicity suggesting balanced membrane permeability |
| TPSA | 29.85 Ų | Relatively low polar surface area consistent with potential CNS penetration |
| H-Bond Donors | 1 | The secondary amine group |
| H-Bond Acceptors | 3 | The three nitrogen atoms in the structure |
| Rotatable Bonds | 2 | Limited conformational flexibility |
| pKa | Approximately 8-9 for the secondary amine | Potential for protonation at physiological pH |
These properties suggest that {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine may have favorable drug-like characteristics, including potential blood-brain barrier permeability .
Future Research Directions
Methodological Advances
Recent advances in synthetic methods, particularly in C-H functionalization and multi-component reactions, offer opportunities for more efficient synthesis and diversification of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine derivatives. These methodological developments could facilitate the creation of compound libraries for biological screening and structure-activity relationship studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume